REACTION_CXSMILES
|
[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:30][CH:31]1[CH:40]=[C:39]2[CH:34]([CH:35]([CH2:42][CH2:43][CH:44]3[CH2:49][CH:48]([OH:50])[CH2:47][C:46](=[O:51])[O:45]3)[CH:36]([CH3:41])[CH:37]=[CH:38]2)[CH:33]([O:52][C:53](=[O:58])[CH:54]([CH3:57])[CH2:55][CH3:56])[CH2:32]1>>[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:56][CH2:55][C@@H:54]([C:53]([O:52][C@@H:33]1[C@@H:34]2[C@@H:35]([CH2:42][CH2:43][C@@H:44]([OH:6])[CH2:49][C@@H:48]([OH:50])[CH2:47][C:46]([OH:45])=[O:51])[C@@H:36]([CH3:41])[CH:37]=[CH:38][C:39]2=[CH:40][C@H:31]([CH3:30])[CH2:32]1)=[O:58])[CH3:57]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(C2C(C(C=CC2=C1)C)CCC1OC(CC(C1)O)=O)OC(C(CC)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
producing the compound
|
Name
|
|
Type
|
product
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:30][CH:31]1[CH:40]=[C:39]2[CH:34]([CH:35]([CH2:42][CH2:43][CH:44]3[CH2:49][CH:48]([OH:50])[CH2:47][C:46](=[O:51])[O:45]3)[CH:36]([CH3:41])[CH:37]=[CH:38]2)[CH:33]([O:52][C:53](=[O:58])[CH:54]([CH3:57])[CH2:55][CH3:56])[CH2:32]1>>[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:56][CH2:55][C@@H:54]([C:53]([O:52][C@@H:33]1[C@@H:34]2[C@@H:35]([CH2:42][CH2:43][C@@H:44]([OH:6])[CH2:49][C@@H:48]([OH:50])[CH2:47][C:46]([OH:45])=[O:51])[C@@H:36]([CH3:41])[CH:37]=[CH:38][C:39]2=[CH:40][C@H:31]([CH3:30])[CH2:32]1)=[O:58])[CH3:57]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(C2C(C(C=CC2=C1)C)CCC1OC(CC(C1)O)=O)OC(C(CC)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
producing the compound
|
Name
|
|
Type
|
product
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:30][CH:31]1[CH:40]=[C:39]2[CH:34]([CH:35]([CH2:42][CH2:43][CH:44]3[CH2:49][CH:48]([OH:50])[CH2:47][C:46](=[O:51])[O:45]3)[CH:36]([CH3:41])[CH:37]=[CH:38]2)[CH:33]([O:52][C:53](=[O:58])[CH:54]([CH3:57])[CH2:55][CH3:56])[CH2:32]1>>[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@H:21]3[O:27][C:25](=[O:26])[CH2:24][C@H:23]([OH:28])[CH2:22]3)[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@H:10]([CH3:29])[CH2:9]1)=[O:6])[CH3:4].[CH3:56][CH2:55][C@@H:54]([C:53]([O:52][C@@H:33]1[C@@H:34]2[C@@H:35]([CH2:42][CH2:43][C@@H:44]([OH:6])[CH2:49][C@@H:48]([OH:50])[CH2:47][C:46]([OH:45])=[O:51])[C@@H:36]([CH3:41])[CH:37]=[CH:38][C:39]2=[CH:40][C@H:31]([CH3:30])[CH2:32]1)=[O:58])[CH3:57]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC(C2C(C(C=CC2=C1)C)CCC1OC(CC(C1)O)=O)OC(C(CC)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
producing the compound
|
Name
|
|
Type
|
product
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |